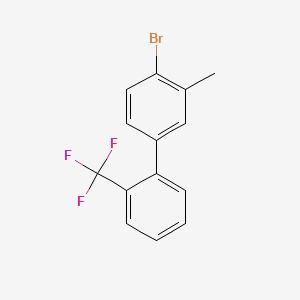
4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom, methyl group, and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds such as:
4-Bromo-3-methyl-2-trifluoromethyl-thiophene: This compound has a thiophene ring instead of a biphenyl structure, which imparts different electronic and steric properties.
4-Bromo-3-methyl-2-trifluoromethyl-pyridine: This compound contains a pyridine ring, which can affect its reactivity and interactions with other molecules.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: This compound has an azobenzene moiety, which can undergo photoisomerization and be used in photoactive materials.
The uniqueness of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in its specific combination of substituents and the resulting properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H10BrF3 |
|---|---|
Molecular Weight |
315.13 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16,17)18/h2-8H,1H3 |
InChI Key |
BAGSWZZGPXWJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















